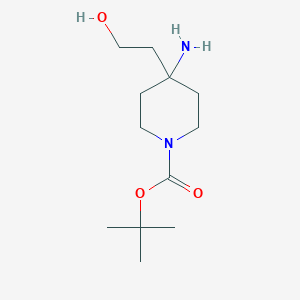

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33056. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

As a potential linker in protacs, it may facilitate the interaction between the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

If used in protacs, it could potentially influence protein degradation pathways .

Result of Action

If used as a linker in protacs, it could potentially lead to the degradation of specific target proteins .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biological Activity

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate (TBHEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H21N3O3

CAS Number: 89151-44-0

Molecular Weight: 253.33 g/mol

The structure of TBHEP consists of a piperidine ring substituted with a tert-butyl group, an amino group, and a hydroxyethyl side chain. This configuration contributes to its biological activity, particularly in the context of drug development.

TBHEP has been studied for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, which is a promising strategy in treating various diseases, including cancer and neurodegenerative disorders. The incorporation of TBHEP into PROTACs can enhance the 3D orientation of the degrader, optimizing its interaction with target proteins and improving overall efficacy .

In Vitro Studies

-

Neuroprotective Effects:

- TBHEP has demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in astrocytes. In vitro studies showed that TBHEP could improve cell viability in the presence of Aβ, suggesting its potential role in Alzheimer's disease treatment .

- The compound exhibited moderate inhibition of β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of Alzheimer's disease. Specifically, it showed an IC50 value of 15.4 nM for β-secretase inhibition .

- Cytokine Modulation:

In Vivo Studies

In animal models, TBHEP was assessed for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Though it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine. This suggests that while TBHEP may have neuroprotective properties, further optimization is needed to enhance its bioavailability and efficacy in vivo .

Case Study 1: Alzheimer’s Disease Model

In a study involving rats treated with scopolamine to induce cognitive impairment, TBHEP was administered alongside Aβ peptides. The results indicated that TBHEP improved cell viability by approximately 20% compared to untreated controls but did not reach statistical significance when compared to other treatments .

Case Study 2: PROTAC Development

TBHEP was incorporated into a PROTAC targeting a specific oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency and specificity towards the target protein compared to traditional inhibitors, highlighting TBHEP's utility as a linker in targeted therapy applications .

Summary Table of Biological Activities

Properties

IUPAC Name |

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYEYHPFWQATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.